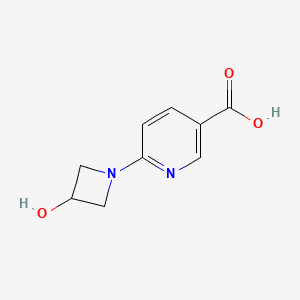

6-(3-Hydroxyazetidin-1-yl)nicotinic acid

Description

Properties

CAS No. |

1558305-03-5 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c12-7-4-11(5-7)8-2-1-6(3-10-8)9(13)14/h1-3,7,12H,4-5H2,(H,13,14) |

InChI Key |

YKHFRULUEHFTEW-UHFFFAOYSA-N |

SMILES |

C1C(CN1C2=NC=C(C=C2)C(=O)O)O |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Health

Nicotinic acid, the parent compound of 6-(3-Hydroxyazetidin-1-yl)nicotinic acid, has been extensively studied for its role in cardiovascular health. It is known to effectively increase high-density lipoprotein cholesterol (HDL-C) levels and lower low-density lipoprotein cholesterol (LDL-C) and triglycerides, thus reducing cardiovascular risks. A meta-analysis highlighted that nicotinic acid significantly decreases major coronary events by approximately 25% and stroke by 26% in patients treated with statins .

1.2 Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. Research involving acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential for development into antimicrobial agents .

Mechanistic Insights

2.1 TRPV1 Activation

Nicotinic acid has been shown to activate the TRPV1 receptor, which plays a crucial role in pain sensation and thermoregulation. The activation of TRPV1 by nicotinic acid enhances blood flow and induces flushing responses, indicating its potential use in treating conditions associated with vascular health . This mechanism may also apply to its derivatives like this compound.

Synthesis and Derivative Development

The synthesis of this compound involves condensation reactions of nicotinic acid with various aldehydes, leading to compounds with enhanced biological activity. The structural modifications aim to improve pharmacokinetic properties and therapeutic efficacy against specific targets .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues of Nicotinic Acid

Nicotinic acid derivatives vary based on substituents at the 2-, 4-, 5-, or 6-positions. Key analogues include:

Key Observations :

- Substituent Effects on Metabolism : The 3-hydroxyazetidine group may confer resistance to enzymatic degradation compared to unsubstituted nicotinic acid. Studies on Pseudomonas fluorescens show that nicotinic acid undergoes ring-opening oxidation (consuming 3.9 O₂ molecules per substrate ), but substitutions like hydroxyazetidine could sterically hinder this process, as seen with 6-hydroxynicotinic acid’s stability .

- Enzyme Specificity : The carboxyl group at the 3-position is critical for enzymatic activity. Derivatives with modified carboxyl groups (e.g., amides, sulfonic acids) are inert to microbial oxidation . The hydroxyazetidine substituent likely preserves enzyme interaction while altering degradation kinetics.

Pharmacological Potential

- CNS Penetration : Azetidine-containing compounds often exhibit improved blood-brain barrier permeability due to reduced polarity .

- Enzyme Inhibition : The hydroxyazetidine group may mimic transition states in enzymatic reactions, similar to how 6-hydroxynicotinic acid acts as a hydroxylation intermediate .

Preparation Methods

Detailed Preparation Procedure

| Step | Description | Conditions | Remarks |

|---|---|---|---|

| 1 | Suspension of precursor in MeCN/water (1.5:1 v/v) | Ambient temperature | Ensures dissolution and reaction medium preparation |

| 2 | Addition of sodium hydroxide (30 wt%) | Controlled addition | Converts precursor to reactive intermediate |

| 3 | Heating with methane sulfonic acid in MeCN | 50–55°C for several hours | Induces crystallization of mesylate form |

| 4 | Aging the slurry | Room temperature, hours | Facilitates crystal growth and purity |

| 5 | Vacuum filtration and drying | Ambient to mild heating | Isolates pure crystalline product |

This procedure yields high-purity 6-(3-Hydroxyazetidin-1-yl)nicotinic acid mesylate Form I, suitable for further pharmacological or chemical studies.

Precursor Preparation: Nicotinic Acid Synthesis

Since this compound is a derivative of nicotinic acid, the preparation of high-quality nicotinic acid is fundamental. A robust industrial method involves hydrolysis of 3-cyanopyridine:

- Dissolve 3-cyanopyridine in deionized water,

- Heat to 90–95°C,

- Slowly add 40% sodium hydroxide solution dropwise,

- Maintain reaction for approximately 1 hour to form sodium nicotinate,

- Dilute to 15% concentration,

- Pass through ammonium-type cation exchange resin for ion exchange,

- Evaporate to dryness to obtain nicotinic acid with high purity.

This method offers advantages of simpler operation, lower corrosion, and higher conversion rates compared to older techniques.

Purification Techniques

Purification is critical to obtain the compound in a form suitable for research or pharmaceutical use. Common techniques include:

- Recrystallization from acetone/water mixtures (97:3 v/v) at 55°C,

- Centrifugal partition chromatography or preparative HPLC with C18 columns for impurity removal,

- Use of solvent gradients (e.g., MeCN) to optimize separation efficiency.

These methods ensure removal of by-products and unreacted starting materials, yielding a compound with consistent quality.

Reaction Mechanisms and Conditions

The key reaction steps involve:

- Base-mediated hydrolysis or substitution reactions under controlled pH,

- Protonation and crystallization induced by methane sulfonic acid,

- Temperature control (50–55°C) to favor selective crystallization,

- Aging to promote stable crystal form formation.

Kinetic studies suggest second-order reaction dependence during oxidation or hydrolysis steps, with pH playing a critical role in stability and reactivity.

Analytical Characterization

To confirm the identity and purity of this compound, the following methods are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirms substitution pattern and integrity |

| Infrared (IR) Spectroscopy | Functional group identification | Detects hydroxyl and carboxyl groups |

| Terahertz (THz) Spectroscopy | Crystal form analysis | Differentiates polymorphs and intermolecular interactions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | UV or MS detection for quantification |

These methods provide comprehensive confirmation of the compound’s structure and quality.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Solvent system | MeCN/water (1.5:1 v/v) | Reaction medium |

| Base used | Sodium hydroxide (30 wt%) | Hydrolysis and base-mediated reaction |

| Acid for crystallization | Methane sulfonic acid in MeCN | Induces crystallization |

| Temperature | 50–55°C | Optimal for crystallization |

| Reaction time | Several hours + aging | Ensures yield and purity |

| Purification | Recrystallization, CPC, preparative HPLC | Removes impurities |

Q & A

Q. What are the optimal synthetic routes for 6-(3-Hydroxyazetidin-1-yl)nicotinic acid?

Answer: The synthesis involves suspending the precursor compound in a solvent mixture (e.g., MeCN/water, 1.5:1 v/v) and treating it with sodium hydroxide (30 wt%) to form a solution. Subsequent addition of methane sulfonic acid in MeCN at 50°C induces crystallization. Key steps include controlled heating (50–55°C), aging the slurry, and vacuum filtration. This method ensures high yield and purity, with crystallization conditions critical for isolating Form I of the mesylate derivative .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for structural elucidation. Terahertz (THz) spectroscopy can analyze intermolecular interactions and phonon modes, particularly useful for distinguishing crystalline forms. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures purity assessment, as demonstrated in studies on nicotinic acid derivatives .

Q. How should this compound be stored to ensure stability?

Answer: Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and high temperatures (>25°C). Stability studies on azetidine derivatives suggest that refrigeration (2–8°C) in desiccated conditions minimizes degradation. Monitor purity via periodic HPLC analysis .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid dust formation by working in fume hoods with proper ventilation. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent aerosolization .

Q. What purification techniques are suitable for isolating this compound?

Answer: Recrystallization using acetone/water (97:3 v/v) at 55°C yields high-purity crystals. Centrifugal partition chromatography (CPC) or preparative HPLC with a C18 column can resolve impurities. Solvent selection (e.g., MeCN) and gradient elution optimize separation efficiency .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of this compound in acidic media?

Answer: The oxidation involves protonation of the nicotinic acid moiety under acidic conditions, forming a reactive species. Kinetic studies on similar compounds show second-order dependence (first-order in substrate and oxidant). Hydrogen ion retardation effects correlate with acid-base equilibria, requiring pH-controlled experiments to validate rate laws .

Q. How can mixed-effects modeling be applied to study the pharmacokinetics of this compound?

Answer: Stochastic differential equations (SDEs) coupled with population pharmacokinetic models (e.g., FOCE approximation) quantify inter-subject variability. Sensitivity analysis identifies critical parameters like clearance and volume of distribution, as demonstrated in nicotinic acid studies in obese Zucker rats .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

Answer: Acidic pH (<4) protonates the pyridine nitrogen, altering electron density and reactivity. Experimental designs should include pH-rate profiling (e.g., 1.5–6.0) with UV-spectrophotometric monitoring. Buffered solutions (e.g., phosphate or acetate) maintain consistent ionic strength during kinetic assays .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for derivatives of this compound?

Answer: Quantitative structure-activity relationship (QSAR) models leverage descriptors like logP, polar surface area, and hydrogen-bonding capacity. Density functional theory (DFT) simulations map vibrational modes and electronic properties. Free-energy regression analysis on isonicotinic acid derivatives validates predictive accuracy .

Q. What in vitro assays are recommended for evaluating the biopharmaceutical potential of this compound?

Answer: Use Caco-2 cell monolayers to assess intestinal permeability. Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) evaluate metabolic stability. For target engagement, fluorescence polarization binding assays or surface plasmon resonance (SPR) quantify interactions with receptors like FXR, as shown in related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.